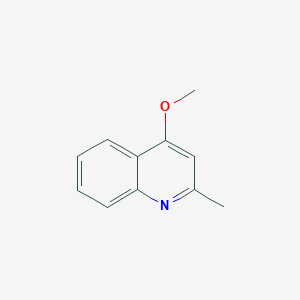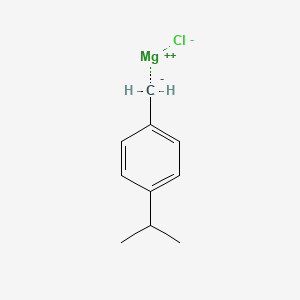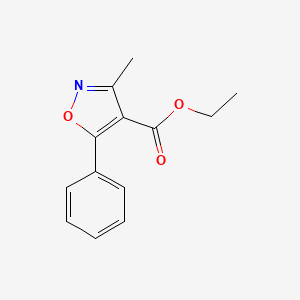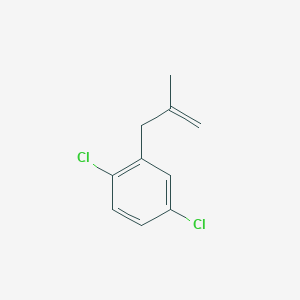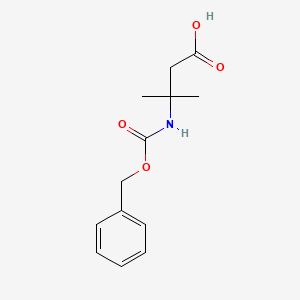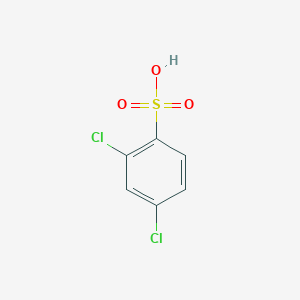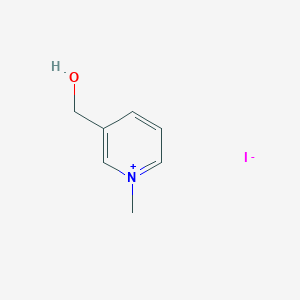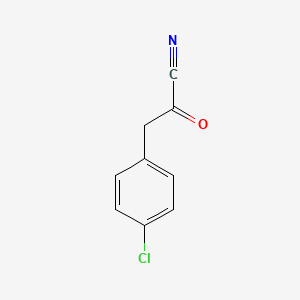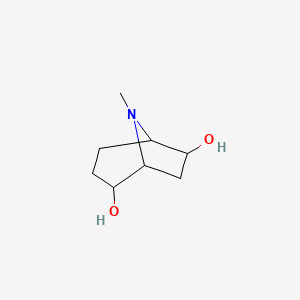
2,6-tropanediol
概要
説明
2,6-Tropanediol is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.213 g/mol . It is a bicyclic compound that belongs to the class of tropane alkaloids, which are known for their significant pharmacological properties. This compound is primarily used in research related to life sciences .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-tropanediol typically involves the reduction of tropinone, a key intermediate in the synthesis of tropane alkaloids. The reduction can be carried out using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves the extraction of tropane alkaloids from plant sources such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger . The extracted alkaloids are then subjected to chemical modifications to obtain this compound. The process involves multiple steps including extraction, purification, and chemical transformation, ensuring the final product meets the required purity standards for research and industrial applications.
化学反応の分析
Types of Reactions
2,6-Tropanediol undergoes various chemical reactions including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding ketone or carboxylic acid derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce tropinone to this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce various functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound such as ketones, carboxylic acids, and substituted tropane compounds .
科学的研究の応用
2,6-Tropanediol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is used to study the biosynthesis and metabolism of tropane alkaloids.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including its use in the development of drugs for neurological disorders.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of 2,6-tropanediol involves its interaction with specific molecular targets and pathways in the body . It primarily acts on the central nervous system by modulating the activity of neurotransmitters. The compound binds to receptors in the brain, influencing the release and uptake of neurotransmitters such as dopamine and acetylcholine. This modulation of neurotransmitter activity is responsible for its pharmacological effects, including its potential therapeutic benefits in treating neurological disorders.
類似化合物との比較
2,6-Tropanediol is structurally similar to other tropane alkaloids such as atropine, scopolamine, and cocaine . it has unique properties that distinguish it from these compounds.
Atropine: Unlike atropine, which is primarily used as an anticholinergic agent, this compound has broader applications in research and industry.
Scopolamine: While scopolamine is known for its sedative and antiemetic properties, this compound is mainly used in the synthesis of complex organic molecules and as a research tool.
Similar Compounds
- Atropine
- Scopolamine
- Cocaine
These compounds share a common tropane backbone but differ in their functional groups and pharmacological properties, making each unique in its applications and effects.
特性
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-5-2-3-7(10)6(9)4-8(5)11/h5-8,10-11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNMCJMDJTZIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1CC2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560386 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octane-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65356-02-7 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octane-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


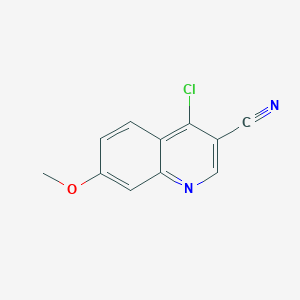
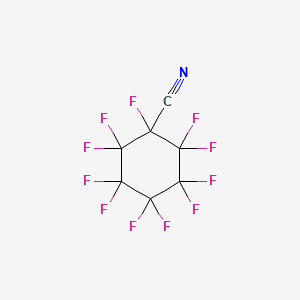
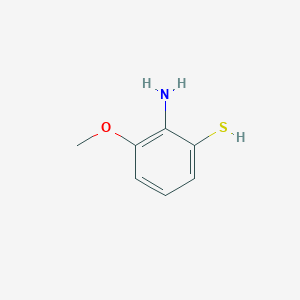
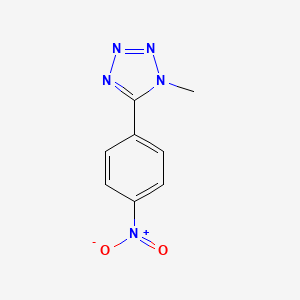
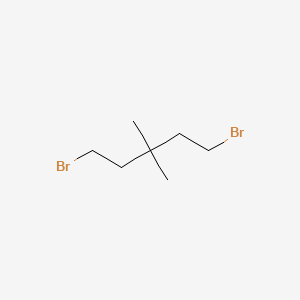
![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1610795.png)
